
Dihydro Montelukast Sodium Salt
説明
Dihydro Montelukast Sodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is known for its ability to block the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Montelukast Sodium Salt involves several steps. One common method includes generating the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form. The crude acid is then converted to its DCHA salt form by adding dicyclohexylamine. Finally, the DCHA salt is purified and converted to Montelukast acid in pure form, which is then reacted with a source of sodium ion in a polar protic solvent .
Industrial Production Methods
Industrial production methods for Montelukast Sodium often involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Dihydro Montelukast Sodium Salt undergoes various chemical reactions, including:
Oxidation: Sensitive to light, temperature, and humidity, leading to potential degradation.
Reduction: Not commonly reported in literature.
Substitution: Can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Exposure to light and oxygen.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to degradation products, while substitution reactions can yield various derivatives depending on the nucleophile employed .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C35H37ClNNaO3S
- Molecular Weight : 610.18 g/mol
- CAS Number : 142147-98-6
Dihydro Montelukast Sodium Salt is characterized by its ability to block cysteinyl leukotriene receptors (CysLT1), which are implicated in inflammatory responses associated with asthma and allergic rhinitis .
Therapeutic Applications
-
Asthma Management
- This compound is utilized as an adjunct therapy in asthma management. It helps reduce bronchoconstriction and inflammation, making it beneficial for patients experiencing exercise-induced bronchoconstriction or nocturnal asthma symptoms.
- Allergic Rhinitis Treatment
- Chronic Obstructive Pulmonary Disease (COPD)
Case Studies
- Clinical Trials on Asthma Patients
- Impact on Allergic Rhinitis
Analytical Applications
This compound serves as an impurity reference standard in pharmaceutical formulations containing Montelukast. Its analytical applications include:
- Quality Control (QC)
- Used in the validation of analytical methods to ensure the quality and safety of Montelukast formulations.
- Method Development
Comparative Data Table
作用機序
Dihydro Montelukast Sodium Salt works by blocking the action of leukotriene D4 in the lungs. This results in decreased inflammation and relaxation of smooth muscle, making it effective in treating asthma and allergic rhinitis. The compound targets the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the leukotriene pathway .
類似化合物との比較
Similar Compounds
Montelukast Sodium: The parent compound, widely used in asthma treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Similar mechanism of action but different chemical structure.
Uniqueness
Dihydro Montelukast Sodium Salt is unique due to its specific structural modifications, which may offer different pharmacokinetic properties and potentially improved stability compared to its parent compound .
生物活性
Dihydro Montelukast Sodium Salt, a derivative of Montelukast, is primarily recognized for its role as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This compound is utilized in the management of allergic conditions, particularly asthma and allergic rhinitis. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound functions by selectively blocking the CysLT1 receptors, which are involved in the inflammatory response associated with asthma and other allergic conditions. By inhibiting these receptors, the compound reduces bronchoconstriction and inflammation, leading to improved respiratory function.
Biological Effects
- Anti-inflammatory Properties : Dihydro Montelukast exhibits significant anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from neutrophils. It has been shown to reduce the generation of reactive oxygen species and elastase release in activated neutrophils, indicating its potential to modulate innate immune responses .
- Neuroprotective Effects : Recent studies have highlighted its neuroprotective properties, demonstrating that it can enhance blood-brain barrier integrity and reduce neuroinflammation. In animal models, Dihydro Montelukast was found to improve cognitive function and hippocampal neurogenesis in aged rats .
- Clinical Efficacy in Asthma : Clinical trials have confirmed that Montelukast significantly improves asthma control compared to placebo. It enhances forced expiratory volume (FEV1) and reduces daytime asthma symptoms and nocturnal awakenings .
Case Studies
- Asthma Management : A multicenter randomized controlled trial involving 681 patients demonstrated that Dihydro Montelukast significantly improved airway obstruction metrics and reduced asthma exacerbations over a 12-week treatment period. Patients reported fewer daytime symptoms and required less "as-needed" beta-agonist use .
- Neutrophil Activity Modulation : Another study investigated the impact of Dihydro Montelukast on neutrophil function, revealing that pre-incubation with the compound led to a significant reduction in calcium influx and pro-inflammatory activity in activated neutrophils .
Table 1: Summary of Biological Activities
Table 2: Clinical Trial Outcomes
Parameter | Montelukast Group (n=341) | Placebo Group (n=340) | P-value |
---|---|---|---|
FEV1 Improvement (%) | 15% | 2% | <0.001 |
Daytime Symptoms Reduction (%) | 60% | 20% | <0.001 |
Nocturnal Awakenings Reduction (%) | 70% | 30% | <0.001 |
特性
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPOHLXIZJIMST-RYWNGCACSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClNNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647208 | |
Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142147-98-6 | |
Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。